3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
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Overview
Description
3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a heterocyclic compound that features a benzoxazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylacetic acid with o-aminophenol under acidic conditions to form the benzoxazepine ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzoxazepines depending on the reagents used.
Scientific Research Applications
Chemistry
In organic chemistry, 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Research has shown that derivatives of benzoxazepines exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is not fully understood. it is believed to interact with specific molecular targets in biological systems, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-2H-azirine: Another heterocyclic compound with a similar methoxyphenyl group.
2-(4-methoxyphenoxy)methylphenyl derivatives:
Uniqueness
3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is unique due to its benzoxazepine core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-19-12-8-6-11(7-9-12)14-10-20-15-5-3-2-4-13(15)16(18)17-14/h2-9,14H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJMXBVOPVSDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2COC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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